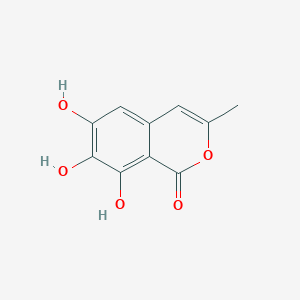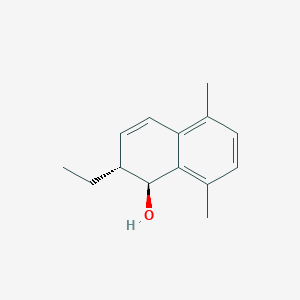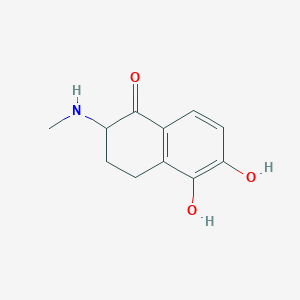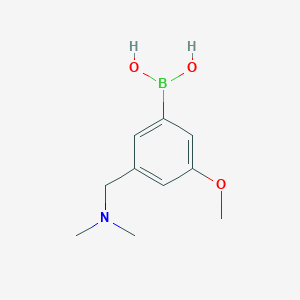
7-Ethoxy-1,2,3,4-tetrahydronaphthalene-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Ethoxy-1,2,3,4-tetrahydronaphthalene-1-carbaldehyde: is an organic compound that belongs to the class of naphthalenes It is characterized by the presence of an ethoxy group at the 7th position and a carbaldehyde group at the 1st position of the tetrahydronaphthalene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Ethoxy-1,2,3,4-tetrahydronaphthalene-1-carbaldehyde can be achieved through several synthetic routes. One common method involves the ethoxylation of 1,2,3,4-tetrahydronaphthalene followed by formylation. The reaction conditions typically involve the use of ethyl iodide and a strong base such as sodium hydride for the ethoxylation step. The formylation can be carried out using a Vilsmeier-Haack reaction, which involves the use of dimethylformamide and phosphorus oxychloride .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 7-Ethoxy-1,2,3,4-tetrahydronaphthalene-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy group can undergo nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium ethoxide in ethanol.
Major Products:
Oxidation: 7-Ethoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid.
Reduction: 7-Ethoxy-1,2,3,4-tetrahydronaphthalene-1-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In organic synthesis, 7-Ethoxy-1,2,3,4-tetrahydronaphthalene-1-carbaldehyde serves as a versatile intermediate for the synthesis of more complex molecules. It can be used in the preparation of heterocyclic compounds and as a building block in the synthesis of natural products .
Biology and Medicine: This compound has potential applications in medicinal chemistry, particularly in the design and synthesis of novel pharmaceuticals. Its structural features make it a candidate for the development of drugs targeting specific biological pathways.
Industry: In the industrial sector, this compound can be used in the manufacture of specialty chemicals and as a precursor for the synthesis of agrochemicals and dyes .
Mechanism of Action
The mechanism of action of 7-Ethoxy-1,2,3,4-tetrahydronaphthalene-1-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to changes in their function. Additionally, the ethoxy group can influence the compound’s lipophilicity and membrane permeability, affecting its bioavailability and distribution within biological systems .
Comparison with Similar Compounds
1,2,3,4-Tetrahydronaphthalene-1-carbaldehyde: Lacks the ethoxy group, resulting in different reactivity and applications.
7-Ethoxy-1,2,3,4-tetrahydronaphthalene-1-thiol: Contains a thiol group instead of an aldehyde group, leading to different chemical properties and uses.
7-Ethoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid:
Uniqueness: The presence of both the ethoxy and aldehyde groups in 7-Ethoxy-1,2,3,4-tetrahydronaphthalene-1-carbaldehyde imparts unique chemical properties, making it a valuable intermediate in organic synthesis and a potential candidate for drug development. Its ability to undergo various chemical transformations and its structural versatility distinguish it from similar compounds.
Properties
Molecular Formula |
C13H16O2 |
|---|---|
Molecular Weight |
204.26 g/mol |
IUPAC Name |
7-ethoxy-1,2,3,4-tetrahydronaphthalene-1-carbaldehyde |
InChI |
InChI=1S/C13H16O2/c1-2-15-12-7-6-10-4-3-5-11(9-14)13(10)8-12/h6-9,11H,2-5H2,1H3 |
InChI Key |
HSMIRLMDSAFMHC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(CCCC2C=O)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3,4-Dichloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11895040.png)

![4,6-Dichloro-3-methyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11895044.png)



![4-Amino-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B11895058.png)




![3,5,6-Trimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11895100.png)
